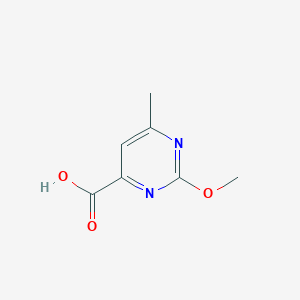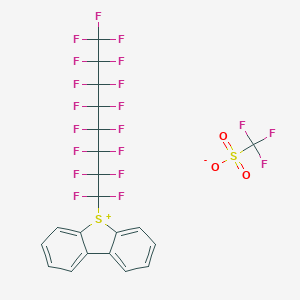
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as F18-TFB and is a highly fluorinated amphiphilic molecule that has a unique structure and properties.
Mechanism Of Action
The mechanism of action of F18-TFB is not well understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior and function.
Biochemical And Physiological Effects
Studies have shown that F18-TFB can affect the properties of cell membranes, including their fluidity and permeability. It has also been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The unique structure and properties of F18-TFB make it a valuable tool in scientific research. Its highly fluorinated nature makes it useful in studies of membrane structure and function. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are many potential future directions for research involving F18-TFB. These include further studies of its interactions with cell membranes and its potential as a therapeutic agent for various diseases. It could also be used in the development of new materials with unique properties. Additionally, its use in nanotechnology and medical implants could be further explored.
Scientific Research Applications
F18-TFB has been used in various scientific research applications, including as a surfactant, a fluorescent probe, and in the development of new materials. It has also been used as a coating for medical implants and in the field of nanotechnology.
properties
CAS RN |
131916-06-8 |
|---|---|
Product Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
Molecular Formula |
C21H8F20O3S2 |
Molecular Weight |
752.4 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H8F17S.CHF3O3S/c21-13(22,15(25,26)17(29,30)19(33,34)35)14(23,24)16(27,28)18(31,32)20(36,37)38-11-7-3-1-5-9(11)10-6-2-4-8-12(10)38;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JHKYMHIBBPKDHR-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
synonyms |
S-(N-PERFLUOROOCTYL)DIBENZOTHIOPHENIUM TRIFLUORO-METHANESULFONATE DISCONTINUED 03/08/01 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

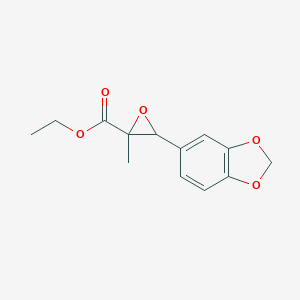
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
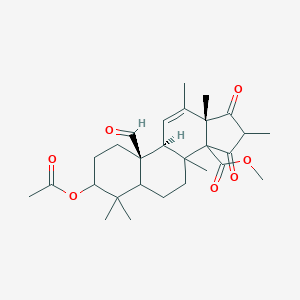

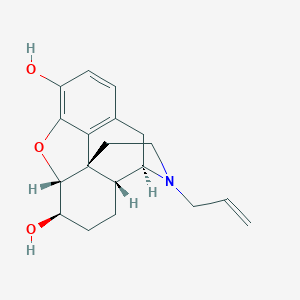
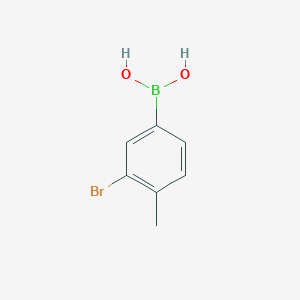
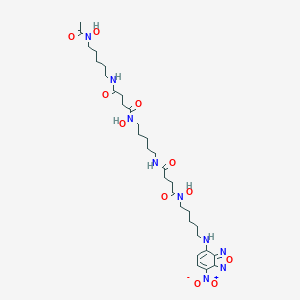
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
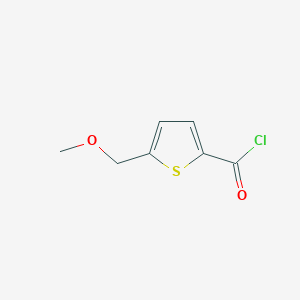
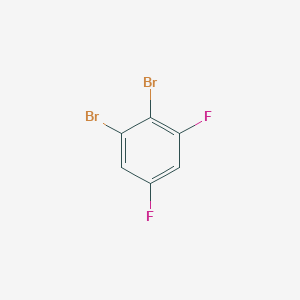
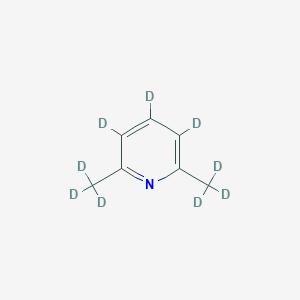
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
